

# SR-3029 Target Validation in Triple-Negative Breast Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical validation of **SR-3029** as a therapeutic agent for triple-negative breast cancer (TNBC). **SR-3029** is a potent and selective dual inhibitor of Casein Kinase  $1\delta$  (CK1 $\delta$ ) and Casein Kinase  $1\epsilon$  (CK1 $\epsilon$ ), with a promising antitumor profile in TNBC models characterized by CK1 $\delta$  overexpression.

## **Core Target and Mechanism of Action**

**SR-3029** is an ATP-competitive inhibitor of CK1 $\delta$  and CK1 $\epsilon$ .[1] In the context of triple-negative breast cancer, its primary mechanism of action involves the disruption of the Wnt/ $\beta$ -catenin signaling pathway.[2][3] A subset of TNBC tumors exhibits amplification and/or overexpression of CSNK1D, the gene encoding CK1 $\delta$ .[3] In these "CK1 $\delta$ -high" cancers, the kinase acts as a critical driver of Wnt/ $\beta$ -catenin signaling.[2]

**SR-3029**'s inhibition of CK1 $\delta$  leads to a reduction in the active, unphosphorylated form of  $\beta$ -catenin.[2] This prevents the nuclear accumulation of  $\beta$ -catenin and subsequently inhibits the transcriptional activity of the  $\beta$ -catenin/T-cell factor (TCF) complex.[2] The downstream effect is the repression of key Wnt target genes involved in cell proliferation and survival, such as CCND1 (encoding Cyclin D1), MYC, and CD44.[2] This targeted disruption of a key oncogenic pathway ultimately triggers apoptosis and inhibits tumor growth in preclinical TNBC models.[2] [4]



## **Quantitative Efficacy Data**

The preclinical efficacy of **SR-3029** has been demonstrated through both in vitro and in vivo studies. Below is a summary of key quantitative data.

In Vitro Potency and Selectivity

| Parameter         | Target/Cell Line  | Value   | Reference |
|-------------------|-------------------|---------|-----------|
| IC50              | CK1δ              | 44 nM   | [1][5]    |
| CK1ɛ              | 260 nM            | [1][5]  |           |
| CDK4/cyclin D1    | 576 nM            | [1]     | _         |
| CDK4/cyclin D3    | 368 nM            | [1]     | _         |
| CDK6/cyclin D1    | 428 nM            | [1]     | _         |
| CDK6/cyclin D3    | 427 nM            | [1]     | _         |
| FLT3              | 3000 nM           | [1]     |           |
| Kı                | CK1δ/CK1ε         | 97 nM   | [1]       |
| EC50              | MDA-MB-231 (TNBC) | 5-70 nM | [2]       |
| MDA-MB-436 (TNBC) | 5-70 nM           | [2]     |           |
| MDA-MB-468 (TNBC) | 5-70 nM           | [2]     | _         |
| A375 (Melanoma)   | 86 nM             | [1]     | _         |

## **In Vivo Anti-Tumor Activity**



| Model Type                         | Cell Line/PDX<br>Model | Treatment<br>Regimen   | Outcome                                                                 | Reference |
|------------------------------------|------------------------|------------------------|-------------------------------------------------------------------------|-----------|
| Orthotopic<br>Xenograft            | MDA-MB-231<br>(TNBC)   | 20 mg/kg daily<br>i.p. | Marked<br>impairment of<br>tumor growth                                 | [1][2]    |
| Orthotopic<br>Xenograft            | MDA-MB-468<br>(TNBC)   | 20 mg/kg daily<br>i.p. | Marked inhibition of tumor growth, tumor regression, increased lifespan | [1][2]    |
| Orthotopic<br>Xenograft            | SKBR3 (HER2+)          | 20 mg/kg daily<br>i.p. | Marked inhibition of tumor growth                                       | [2]       |
| Orthotopic<br>Xenograft            | BT474 (HER2+)          | 20 mg/kg daily<br>i.p. | Marked inhibition of tumor growth                                       | [1][2]    |
| Patient-Derived<br>Xenograft (PDX) | BMC-4013<br>(TNBC)     | 20 mg/kg daily<br>i.p. | Significant inhibition of tumor growth, induction of apoptosis          | [2]       |

## **Signaling Pathway and Drug Mechanism**

The following diagram illustrates the Wnt/ $\beta$ -catenin signaling pathway and the mechanism of action for **SR-3029** in CK1 $\delta$ -overexpressing TNBC cells.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic Targeting of Casein Kinase 1δ in Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of casein kinase  $1\delta$  in breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CK1δ: a pharmacologically tractable Achilles' heel of Wnt-driven cancers? Cheong -Annals of Translational Medicine [atm.amegroups.org]
- 5. SR 3029 | Casein Kinase 1 | Tocris Bioscience [tocris.com]
- To cite this document: BenchChem. [SR-3029 Target Validation in Triple-Negative Breast Cancer: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605462#sr-3029-target-validation-in-triple-negative-breast-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com